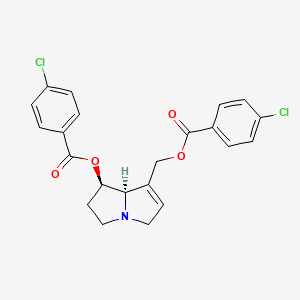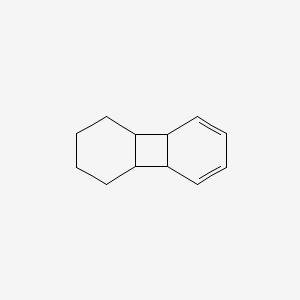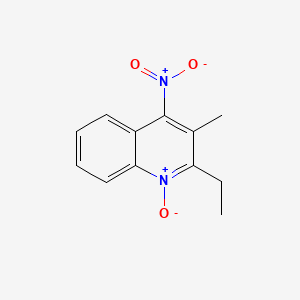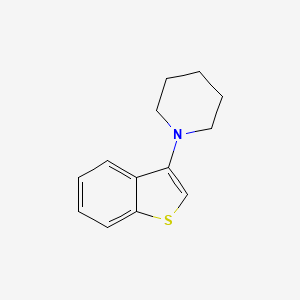![molecular formula C20H18O2S B14678347 Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate CAS No. 30161-06-9](/img/structure/B14678347.png)
Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a benzothiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate typically involves the annulation of naphthols with various reagents. One common method includes the treatment of 2-naphthol with allylsilane in hexafluoroisopropanol (HFIP) in the presence of iodobenzene diacetate . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydronaphthofurans: These compounds share a similar naphthalene ring structure but differ in the functional groups attached.
Benzothiols: Compounds with a benzothiol group but lacking the naphthalene ring.
Uniqueness
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is unique due to its specific combination of a naphthalene ring fused with a benzothiol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
30161-06-9 |
|---|---|
Molekularformel |
C20H18O2S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate |
InChI |
InChI=1S/C20H18O2S/c1-12-7-8-13-9-17-14-5-3-4-6-18(14)23-19(17)10-16(13)15(12)11-20(21)22-2/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
QNJXGMKEJRBYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=C(C=C2CC1)C4=CC=CC=C4S3)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)

![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)

![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)



